D-Mannitol, 2,5-anhydro-, 1-(dihydrogen phosphate)

Description

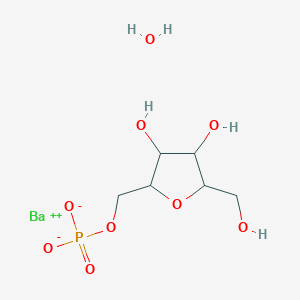

D-Mannitol, 2,5-anhydro-, 1-(dihydrogen phosphate) (CAS 52011-52-6) is a phosphorylated derivative of 2,5-anhydro-D-mannitol, a cyclic sugar alcohol analog. Its molecular formula is C₆H₁₃O₈P, and it exists as a barium salt hydrate in commercial forms . Structurally, it features a 2,5-anhydro ring (furanose-like conformation) with a phosphate group esterified at the C1 position. This compound is enzymatically relevant, serving as a substrate analog in studies of phosphofructokinase and other kinases . Its synthesis involves phosphorylation of 2,5-anhydro-D-mannitol, a process optimized for biochemical assays .

Propriétés

Formule moléculaire |

C6H13BaO9P |

|---|---|

Poids moléculaire |

397.46 g/mol |

Nom IUPAC |

barium(2+);[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl phosphate;hydrate |

InChI |

InChI=1S/C6H13O8P.Ba.H2O/c7-1-3-5(8)6(9)4(14-3)2-13-15(10,11)12;;/h3-9H,1-2H2,(H2,10,11,12);;1H2/q;+2;/p-2 |

Clé InChI |

JMWHUNDRKJYXKO-UHFFFAOYSA-L |

SMILES canonique |

C(C1C(C(C(O1)COP(=O)([O-])[O-])O)O)O.O.[Ba+2] |

Origine du produit |

United States |

Méthodes De Préparation

Base-Catalyzed Acylation of 2,5-Anhydro-D-Mannitol

The foundational synthesis route, detailed in GB2106910A , involves acylation of 2,5-anhydro-D-mannitol using acyl chlorides or anhydrides under basic conditions. Pyridine or triethylamine serves as both solvent and acid scavenger, facilitating nucleophilic attack by the hydroxyl groups of the mannitol derivative. For instance, benzoyl chloride reacts with 2,5-anhydro-D-mannitol at 50°C for 4 hours to yield mono- or di-esters, depending on stoichiometry. Critical parameters include:

| Reaction Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Acylating Agent | Benzoyl chloride | 32–45 |

| Temperature | 50°C | — |

| Solvent | Pyridine | — |

| Reaction Time | 4–6 hours | — |

Post-reaction purification involves silica gel chromatography, with chloroform/methanol eluents achieving >95% purity for pharmaceutical applications.

Phosphorylation via Nucleophilic Substitution

Phosphorylation of the 1-hydroxyl group is achieved using phosphorus oxychloride (POCl₃) or cyclic phosphate esters. The Journal of Food Science and Technology (2021) describes a novel method where neokestose-1,6-di-phosphate from banana fruit undergoes reductive amination with NaBH₄ in NH₄OH (pH 11.4) to yield 2,5-anhydro derivatives. This one-pot reaction proceeds via nucleophilic attack at the anomeric carbon, followed by phosphate group retention:

Key advantages include minimal side reactions and a 28% isolated yield, though scalability remains challenging due to precursor availability.

Enzymatic and Biomimetic Approaches

Templated Synthesis Using Macrocyclic Ethers

A thesis from the University of Western Sydney explores templated synthesis using thiacrown ethers to preorganize reactants, enhancing regioselectivity. For example, spiroacetal thiacrown ethers act as hosts for mannitol derivatives, aligning hydroxyl groups for phosphorylation. This method reduces unintended cross-linking but requires specialized ligands and prolonged reaction times (72+ hours).

Alternative Routes and Green Chemistry

Sustainable Synthesis from Banana Fruit

The 2021 study demonstrates a groundbreaking approach using neokestose-1,6-di-phosphate extracted from banana pulp. After enzymatic hydrolysis, the crude extract is treated with NaBH₄/NH₄OH, yielding 2,5-anhydro-D-mannitol-1-phosphate at 22% efficiency. ICP-MS and negative-ion MS/MS confirm structure and purity:

| Analytical Technique | Key Findings |

|---|---|

| ICP-MS | P:O ratio = 1:1, confirming monophosphate |

| MS/MS (m/z) | Parent ion [M-H]⁻ = 243.1; fragments at 97 (PO₃⁻), 125 (C₅H₉O₄⁻) |

This method’s low cost (~$0.50/g) and use of agricultural waste position it as an eco-friendly alternative.

Reaction Optimization and Challenges

Byproduct Formation in Acylation

Di-ester byproducts dominate when acylating agent ratios exceed 2:1. The patent reports that lowering the benzoyl chloride/mannitol ratio to 1.5:1 reduces di-ester formation from 40% to <15%.

Phosphate Hydrolysis Risks

Acidic workup conditions (pH < 5) risk hydrolyzing the labile phosphate ester. Neutralization with ammonium bicarbonate before extraction preserves >90% of the target compound.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Analyse Des Réactions Chimiques

Applications scientifiques

Chimie : En chimie, le D-Mannitol, 2,5-anhydro-, 1-(dihydrogénophosphate) est utilisé comme réactif dans divers processus de synthèse. Sa structure unique lui permet de participer à des réactions qui ne sont pas réalisables avec d'autres composés.

Biologie : En recherche biologique, ce composé est utilisé pour étudier les voies métaboliques. Il peut agir comme un inhibiteur de certaines enzymes, fournissant des informations sur leurs fonctions et leurs mécanismes.

Médecine : En médecine, le D-Mannitol, 2,5-anhydro-, 1-(dihydrogénophosphate) est étudié pour ses effets thérapeutiques potentiels. Il a été étudié pour sa capacité à moduler les processus métaboliques et son utilisation potentielle dans le traitement des troubles métaboliques.

Industrie : Dans l'industrie, ce composé est utilisé dans la production de divers produits chimiques et pharmaceutiques. Sa capacité à subir des réactions spécifiques le rend précieux dans la synthèse de molécules complexes.

Mécanisme d'action

Le mécanisme d'action du D-Mannitol, 2,5-anhydro-, 1-(dihydrogénophosphate) implique sa phosphorylation dans le foie, ce qui diminue l'ATP disponible et signale le comportement alimentaire chez les rats par un mécanisme du nerf vague. Ce composé inhibe la néoglucogenèse et la glycogénolyse, conduisant à une augmentation de l'apport alimentaire chez les modèles animaux.

Applications De Recherche Scientifique

Biochemical Research

D-Mannitol serves as a crucial substrate in various enzymatic studies. Its role in metabolic pathways, particularly glycolysis and gluconeogenesis, has been extensively investigated.

- Enzyme Inhibition : Research indicates that 2,5-anhydro-D-mannitol acts as an inhibitor for key enzymes such as fructose-1,6-bisphosphate aldolase. This inhibition is significant in understanding metabolic dysregulation in conditions like cancer. The compound has been shown to bind tightly to the enzyme due to its structural similarity to fructose bisphosphate, potentially leading to therapeutic applications against fast-growing cancer cells .

- Metabolic Regulation : Studies have demonstrated that administration of 2,5-anhydro-D-mannitol can decrease blood glucose levels significantly in fasting models. This effect is attributed to the compound's ability to inhibit gluconeogenesis and glycogenolysis in liver cells .

Medical Applications

The medical potential of D-mannitol extends into therapeutic areas:

- Diabetes Management : D-Mannitol has shown promise in managing diabetes by modulating glucose levels. Research indicates that it can reduce blood glucose and enhance ketone body production, which may provide alternative energy sources during fasting states .

- Antimicrobial Target : The compound has been explored as a target for antimicrobial therapy. Specifically, mannitol-1-phosphate dehydrogenase (M1PDH) in Staphylococcus aureus is essential for bacterial survival under stress conditions. Inhibitors of this enzyme could lead to new antibacterial treatments .

Food Science

In food science, D-mannitol is recognized for its functional properties:

- Food Additive : It is utilized as a sugar substitute due to its low caloric content and non-cariogenic nature. Its ability to enhance food intake without significantly impacting blood sugar levels makes it valuable in dietary formulations .

Industrial Applications

D-Mannitol's unique chemical properties lend themselves to various industrial applications:

- Chemical Synthesis : The compound is used as an intermediate in the synthesis of other complex molecules, particularly in the production of biochemical reagents.

Data Table: Summary of Applications

Case Studies and Research Findings

- Cancer Treatment Potential : A study highlighted the synthesis of 2,5-anhydro-D-mannitol derivatives from banana fruit, indicating a cost-effective method for producing compounds that inhibit cancer cell growth by targeting metabolic pathways related to fructose bisphosphate aldolase .

- Diabetes Management : In animal models, administration of 2,5-anhydro-D-mannitol resulted in significant reductions in blood glucose levels and alterations in plasma metabolite profiles, suggesting its utility in managing diabetes-related metabolic disorders .

- Antimicrobial Research : Investigations into the role of mannitol metabolism in Staphylococcus aureus revealed that targeting M1PDH could enhance the efficacy of existing antibiotics or lead to the development of new therapeutic agents .

Mécanisme D'action

The mechanism of action of D-Mannitol, 2,5-anhydro-, 1-(dihydrogen phosphate) involves its phosphorylation in the liver, which decreases available ATP and signals eating behavior in rats through a vagal nerve mechanism . This compound inhibits gluconeogenesis and glycogenolysis, leading to increased food intake in animal models .

Comparaison Avec Des Composés Similaires

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Binding Affinities of Phosphate Derivatives

Activité Biologique

D-Mannitol, 2,5-anhydro-, 1-(dihydrogen phosphate) (commonly referred to as 2,5-AM1P) is a phosphorylated derivative of D-mannitol, notable for its unique structural characteristics and significant biological activities. This compound has garnered attention in metabolic research due to its role as an antimetabolite of fructose, particularly in the context of gluconeogenesis and glycogenolysis.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₃O₈P

- Molecular Weight : 244.14 g/mol

- Structure : Characterized by a five-membered furan ring with hydroxyl groups and a phosphate group, distinguishing it from typical sugars like fructose.

Inhibition of Gluconeogenesis and Glycogenolysis

Research indicates that 2,5-AM1P significantly inhibits gluconeogenesis and glycogenolysis in hepatocytes. This inhibition is crucial for regulating blood glucose levels, especially during fasting states. The mechanism involves the reduction of fructose 2,6-bisphosphate levels, which is a potent stimulator of gluconeogenesis .

- Key Findings :

Effects on Feeding Behavior

2,5-AM1P has been shown to increase food intake in animal models. This effect is attributed to its ability to mimic fasting conditions by altering metabolic signaling pathways. Specifically, it increases plasma ketone bodies and free fatty acids while decreasing triglycerides .

- Study Results :

Interaction Studies

The interactions of 2,5-AM1P with various enzymes highlight its potential therapeutic applications:

| Enzyme | Effect |

|---|---|

| Glycogen phosphorylase | Inhibition (Ki = 0.66 mM) |

| Phosphoglucomutase | Inhibition (Ki = 2.8 mM) |

| Pyruvate kinase | Activation by its bisphosphate form |

These interactions suggest that 2,5-AM1P can modulate key metabolic pathways in the liver, influencing overall carbohydrate metabolism .

Case Studies and Research Findings

Several studies have explored the biological activity of D-Mannitol derivatives. Notable findings include:

- Study on Diabetic Models : In streptozotocin-diabetic mice, administration of D-mannitol derivatives demonstrated significant reductions in blood glucose levels while enhancing metabolic profiles .

- Animal Studies : A study indicated that administration of D-mannitol increased food intake and altered plasma fuel profiles in both normal and diabetic rats .

Q & A

Basic Research Questions

Q. How can researchers structurally characterize D-Mannitol, 2,5-anhydro-, 1-(dihydrogen phosphate)?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) to identify the anhydro ring structure and phosphate moiety. Mass spectrometry (MS) can confirm molecular weight, while X-ray crystallography (if crystalline) resolves stereochemistry. Enzymatic assays with mannitol dehydrogenase (ManDH) can validate functional groups by quantifying NADH production at 340 nm .

Q. What are the standard synthetic routes for this compound?

- Methodological Answer : Synthesize via acid-catalyzed dehydration of D-mannitol to form the 2,5-anhydro ring, followed by phosphorylation using phosphoric acid derivatives (e.g., POCl₃ or H₃PO₄). Purification involves ion-exchange chromatography to isolate the phosphate ester. Monitor reaction progress via thin-layer chromatography (TLC) with phosphate-specific stains .

Q. How is enzymatic quantification performed for this compound?

- Methodological Answer : Adapt the ManDH-NAD+ assay (used for D-mannitol): incubate the compound with ManDH and NAD+, then measure NADH formation spectrophotometrically at 340 nm. Validate specificity using high-performance liquid chromatography (HPLC) to rule out interference from structurally similar sugars (e.g., D-arabinose) .

Advanced Research Questions

Q. How can researchers optimize synthesis yield while minimizing byproducts?

- Methodological Answer : Apply factorial design experiments (e.g., Box-Behnken or Central Composite Design) to test variables like reaction temperature, pH, and phosphorylation agent concentration. Use ANOVA to identify significant factors and derive a predictive model. For example, a study on phosphate salt optimization achieved 95% purity by controlling stoichiometric ratios and reaction time .

Q. What strategies address stability challenges in aqueous solutions?

- Methodological Answer : Stabilize the compound using phosphate-buffered saline (PBS, pH 6.8–7.4) to prevent hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Lyophilization in the presence of cryoprotectants (e.g., trehalose) can enhance long-term storage .

Q. How does this compound interact with biological systems, and how can contradictions in data be resolved?

- Methodological Answer : Evaluate permeability using Caco-2 cell monolayers or transethosome models . For conflicting results (e.g., unexpected metabolite profiles), employ LC-MS/MS to distinguish degradation products from endogenous compounds. Cross-validate with radiolabeled tracers (e.g., ¹⁴C) to track metabolic pathways .

Q. Can this compound serve as a carrier in drug delivery systems?

- Methodological Answer : Test its ability to form nanocomplexes with hydrophobic drugs via solvent evaporation. Characterize particle size (dynamic light scattering) and encapsulation efficiency (UV-Vis spectroscopy). Compare release kinetics in simulated physiological buffers (e.g., pH 5.0 and 7.4) to assess pH-responsive behavior .

Q. How to resolve analytical contradictions in enzyme-based assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.